molecular formula C21H23N3O4S B612060 Obatoclax mesylate CAS No. 803712-79-0

Obatoclax mesylate

Número de catálogo B612060
Número CAS: 803712-79-0
Peso molecular: 413.49002
Clave InChI: ZFKXDVMHNXPEIY-PEZBNFGJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Obatoclax mesylate, also known as GX15-070, is an experimental drug for the treatment of various types of cancer . It was discovered by Gemin X, which was acquired by Cephalon, which has since been acquired by Teva Pharmaceuticals .


Synthesis Analysis

Obatoclax was developed from a lead compound identified in a functional screen of natural compounds that detected disruption of protein–protein interactions between members of the BCL-2 family .


Molecular Structure Analysis

The molecular formula of Obatoclax mesylate is C21H23N3O4S . Its exact mass is 317.15 and its molecular weight is 413.490 .


Chemical Reactions Analysis

Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim .


Physical And Chemical Properties Analysis

Obatoclax mesylate is a hydrophobic small molecule that potently inhibits BCL-2 family proteins by binding to the BH3-binding site of BCL-2 and other related BCL-2 family members (including BCL-XL, MCL-1, A1, and BCL-B) .

Aplicaciones Científicas De Investigación

  • Chronic Lymphocytic Leukemia (CLL) : Obatoclax mesylate demonstrated modest single-agent activity in heavily pretreated patients with advanced CLL, suggesting its potential as a therapeutic agent in CLL treatment (O'Brien et al., 2009).

  • Hematological Malignancies : It has been reported that obatoclax mesylate, as a novel anticancer agent, may be most effective in rational combination treatments and when guided by molecular predictors of therapeutic response (Goard & Schimmer, 2013).

  • Advanced Hematologic Malignancies : In a phase I study, obatoclax mesylate was well tolerated in patients with refractory leukemia and myelodysplasia, showing some clinical activity (Schimmer et al., 2008).

  • Myelodysplastic Syndromes (MDS) : Obatoclax mesylate showed limited first-line activity in MDS, but was feasible at a dose of 60 mg every 2 weeks (Arellano et al., 2014).

  • Small Cell Lung Cancer (SCLC) : A study evaluating obatoclax mesylate added to carboplatin/etoposide chemotherapy in SCLC indicated that while it was well tolerated, it did not significantly improve response rates, progression-free survival, or overall survival (Langer et al., 2014).

  • Classical Hodgkin Lymphoma : Obatoclax mesylate demonstrated some potential in inducing apoptosis in classical Hodgkin lymphoma cells in vitro, suggesting its utility in this setting (Oki et al., 2012).

  • Non-Small-Cell Lung Cancer (NSCLC) : Studies involving obatoclax mesylate in NSCLC have explored its potential in enhancing the efficacy of other chemotherapy drugs. However, the results have shown minimal responses and highlighted neutropenia as a common adverse event (Chiappori et al., 2014).

  • Myelofibrosis : In a phase II study for myelofibrosis, obatoclax mesylate did not show significant clinical activity at the dose and schedule evaluated (Parikh et al., 2010).

  • Autophagy and Apoptosis Mechanisms : Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK, contributing to its anticancer efficacy (McCoy et al., 2010).

Safety And Hazards

The most common adverse effect of Obatoclax is transient neurotoxicity . Safety precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Direcciones Futuras

Emerging evidence from ongoing preclinical and clinical investigations suggests that the full potential of Obatoclax mesylate as a novel anticancer agent may be realized in rational combination treatments, and when guided by molecular predictors of therapeutic response .

Propiedades

IUPAC Name

(2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGBRFUYHSUHA-LZOXOEDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obatoclax mesylate

CAS RN

803712-79-0
Record name 803712-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OBATOCLAX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39200FJ43J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.